
BOC-Val-Ala-OMe
Descripción general
Descripción
BOC-Val-Ala-OMe is a dipeptide that bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 . It is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .
Synthesis Analysis
The synthesis of this compound involves the use of o-NosylOXY and DIPEA in DCM . The Boc group can be deprotected under mild acidic conditions to form the free amine .Aplicaciones Científicas De Investigación
Crystal Structures and Conformational Analysis
- Conformational Preferences in Peptides : The crystal structures of peptides including BOC-Val-Ala-OMe derivatives have been studied to understand their conformational preferences. For instance, heterochiral peptides like Boc-(D) Val-(D) Ala-Leu-Ala-OMe and Boc-Val-Ala-Leu-(D) Ala-OMe have been analyzed for their β-sheet stability through C-H…O hydrogen bonds, indicating the significance of these peptides in understanding peptide conformations and interactions (Fabiola et al., 2001).
Peptide Folding and Structure
- Folding and Solution Conformations of Peptides : Studies on peptides like Boc-Val-(Aib-Val)2-OMe have demonstrated the formation of helical conformations in solution, providing insights into the folding mechanisms of peptides, which is crucial for their biological functions and applications (Vijayakumar & Balaram, 1983).
Self-Assembly and Supramolecular Structures
- Self-Assembling Properties of Peptides : The self-assembling properties of synthetic tripeptides, including this compound derivatives, have been described, highlighting their ability to form supramolecular β-sheet structures. This has implications for understanding the molecular basis of neurodegenerative diseases and designing peptide-based materials (Maji et al., 2004).
Designed Peptide Structures
- Design of Peptide Structures : Research on designed beta-hairpin peptides containing this compound elements provides insights into beta-turn stereochemistry and its impact on peptide structures. This knowledge is valuable for designing peptides with specific conformations and functions (Das et al., 2001).
Gelation and Material
Science5. Gelation Properties of Peptides : The gelation properties of synthetic oligopeptide-based gelators, including this compound derivatives, have been studied. These gelators form viscoelastic materials in various organic solvents, underscoring their potential applications in biological and material sciences (Das & Banerjee, 2006).
Wound Healing and Therapeutic Applications
- Wound Healing Properties : Peptides containing this compound structures have been synthesized and characterized for their wound healing properties. The study of such peptides, like Boc-Phe-γ4-Phe-Val-OMe, contributes to the development of therapeutic agents for wound healing applications (Rahim et al., 2023).
Structural and Conformational Studies
- Study of Peptide Hairpins : The design of peptide hairpins containing this compound and investigations into their conformational properties are crucial for understanding peptide behavior and designing specific molecular structures (Rai et al., 2006).
Mecanismo De Acción
Target of Action
BOC-Val-Ala-OMe is a dipeptide that exhibits sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 and Aβ 41–42 . The primary targets of this compound are the β-sheet structures in these proteins .
Mode of Action
This compound interacts with its targets by forming intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This interaction results in the formation of highly organized structures .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways related to the formation of β-sheet structures in Alzheimer’s Aβ 39–40 and Aβ 41–42 . The downstream effects of this interaction include the formation of highly organized structures .
Result of Action
The result of this compound’s action is the formation of highly organized structures . These structures are found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used. For example, in a methanol–water solvent mixture, this compound forms a hollow hexagonal tube-like structure . The efficacy and stability of this compound are likely to be influenced by similar environmental factors.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
BOC-Val-Ala-OMe plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It is known to interact with lysosomal proteolytic enzymes, which effectively cleave the Val-Ala bond . This interaction is crucial for the design of antibody-drug conjugates (ADCs) where this compound serves as a cleavable linker. The stability of this compound in human plasma makes it a potent strategy in ADC linker design . Additionally, the compound exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form β-sheet structures suggests its potential role in amyloidogenesis, which is relevant to neurodegenerative diseases like Alzheimer’s . Furthermore, this compound has been shown to bind with amyloid binding dyes such as thioflavin T and Congo red, indicating its involvement in amyloid fibril formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to participate in hydrogen bonding, which is essential for its role in forming β-sheet structures . These interactions are crucial for its function in peptide synthesis and protein folding. Additionally, this compound can be deprotected under mild acidic conditions to form the free amine, which further interacts with various enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable in human plasma, which is advantageous for long-term studies . Its degradation in different solvent mixtures can lead to the formation of distinct supramolecular structures . These changes can impact its interactions with cellular components and its overall biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively interacts with target enzymes and proteins without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruption of cellular processes and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with lysosomal proteolytic enzymes . These enzymes cleave the Val-Ala bond, releasing the active components of the compound. The metabolic stability of this compound in human plasma ensures its prolonged activity and effectiveness in biochemical applications . Additionally, the compound’s ability to form β-sheet structures may influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target compartments . The compound’s stability in human plasma also contributes to its effective distribution in vivo .
Subcellular Localization
This compound exhibits specific subcellular localization, which is influenced by its structural properties and interactions with cellular components. The compound’s ability to form β-sheet structures directs it to specific compartments, such as lysosomes, where it interacts with proteolytic enzymes . Additionally, post-translational modifications and targeting signals may further influence its subcellular localization and activity.
Propiedades
IUPAC Name |
methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSSFVOMTYCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)
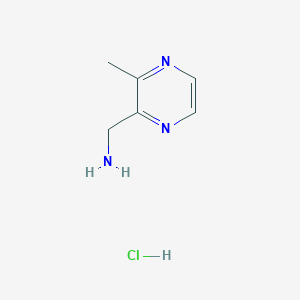
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)
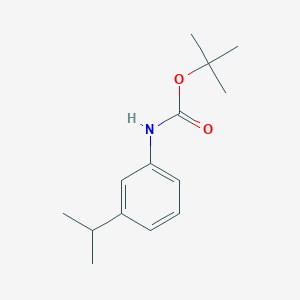
![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)
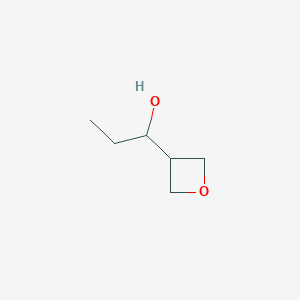

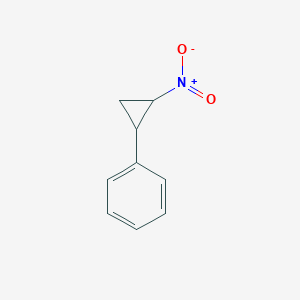
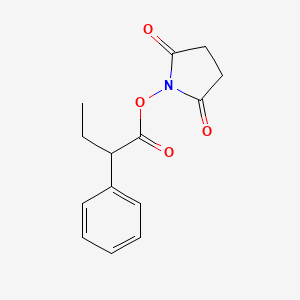
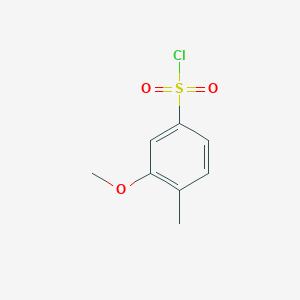

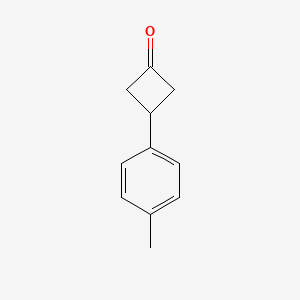
![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)